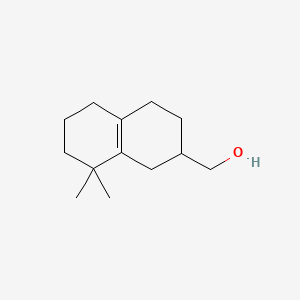
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various halogenating agents or nucleophiles
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: Compounds with substituted functional groups
科学研究应用
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
- 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
- 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
生物活性
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (commonly referred to as octahydronaphthol) is a bicyclic organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research and data.
- Molecular Formula : C13H20O
- Molecular Weight : 192.3 g/mol
- CAS Number : 68991-97-9
Biological Activity Overview
Research into the biological activity of octahydronaphthol has revealed several promising areas:
- Antimicrobial Activity :
- Antioxidant Properties :
- Antiproliferative Effects :
Data Table: Biological Activities of Octahydronaphthol
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various compounds, octahydronaphthol was isolated and tested against common bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) which are known for their resistance to standard antibiotic treatments .
Case Study 2: Antioxidant Activity
A comparative analysis of the antioxidant activity of octahydronaphthol revealed that it effectively reduces oxidative stress markers in vitro. This capability suggests its potential application in formulations aimed at preventing oxidative damage in biological systems .
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro studies focused on cancer cell lines demonstrated that octahydronaphthol could significantly inhibit cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a therapeutic agent in cancer treatment .
属性
CAS 编号 |
93804-62-7 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3 |
InChI 键 |
TXYYNNGNKSJORA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=C1CC(CC2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















